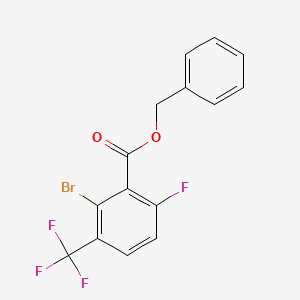

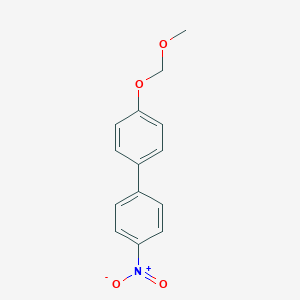

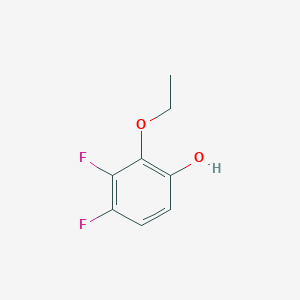

5-(4-(Benzyloxy)-3-bromophenyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

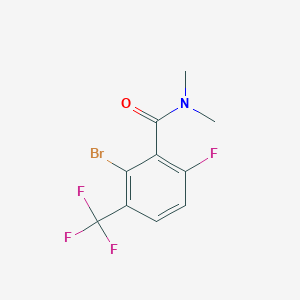

The compound “5-(4-(Benzyloxy)-3-bromophenyl)oxazole” belongs to the class of oxazoles, which are heterocyclic aromatic organic compounds . Oxazoles are characterized by a five-membered ring structure containing one oxygen atom and one nitrogen atom . They are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of 2-acylaminoketones, a process known as the Robinson–Gabriel synthesis . Another common method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones from the appropriate substituted aldehydes via an Erlenmeyer–Plochl reaction has also been reported .Molecular Structure Analysis

Oxazoles are planar and aromatic compounds . The aromaticity of oxazoles is due to the 6 π electrons forming a conjugated system . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. Electrophilic aromatic substitution usually occurs at position 5 of the oxazole ring . Nucleophilic aromatic substitution takes place with leaving groups at C2 . Oxazoles can also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The chemical formula for Oxazole is C3H3N1O1 .Aplicaciones Científicas De Investigación

5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole has been studied extensively in the fields of organic chemistry and biochemistry. It has been used as a synthetic intermediate for the synthesis of various organic compounds, including heterocyclic and polycyclic aromatic compounds. Additionally, this compound has been used in the synthesis of various pharmaceuticals and drugs, such as anti-cancer agents and antifungal agents. Furthermore, this compound has been studied for its potential applications in drug delivery systems and for its ability to bind to various proteins.

Mecanismo De Acción

Target of Action

Oxadiazole derivatives, a class to which this compound belongs, have been reported to target the epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK is a key player in several cellular processes such as migration, angiogenesis, differentiation, and proliferation .

Mode of Action

Oxadiazole derivatives have been shown to inhibit egfr-tk . They bind to the extracellular domain of EGFR, causing dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . This interaction disrupts the normal functioning of EGFR-TK, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of egfr-tk by oxadiazole derivatives can affect several downstream signaling pathways involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

Oxazolidinones, a related class of compounds, exhibit favorable pharmacokinetic profiles with excellent bioavailability and good tissue and organ penetration .

Result of Action

Oxadiazole derivatives have been shown to exhibit potent anticancer activity against various human cancer cell lines . They induce mitochondrial apoptotic pathways and increase the accumulation of reactive oxygen species (ROS), leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been studied extensively in the fields of organic chemistry and biochemistry, making it an ideal choice for research applications. However, the limitations of this compound include its potential toxicity and lack of understanding of its biochemical and physiological effects.

Direcciones Futuras

The future directions for 5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems. Additionally, further studies are needed to understand the potential toxicity of this compound and to develop strategies for reducing its toxicity. Furthermore, further research is needed to identify new synthetic methods for producing this compound and to explore its potential applications in the development of new drugs and pharmaceuticals.

Métodos De Síntesis

The synthesis of 5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole is typically accomplished through a two-step process. The first step involves the reaction of 4-bromobenzyl alcohol with a base such as sodium hydroxide to form 4-bromobenzyloxy-2-oxazoline. This is followed by a condensation reaction with 2-methyl-5-(4-(Benzyloxy)-3-bromophenyl)oxazolenitrobenzaldehyde to form the final product, this compound(4-bromobenzyloxy)-2-oxazole. This method is simple and efficient, and can be performed in a laboratory setting with relative ease.

Propiedades

IUPAC Name |

5-(3-bromo-4-phenylmethoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIBTAMFSHHOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

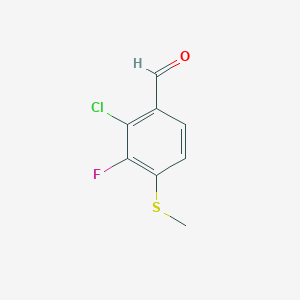

![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)

![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)